Thioamide vs. Amide C=S vs. C=O Bond Length and Electronic Distinction
The thioamide functional group in 2-cyclobutylethanethioamide possesses a C=S bond length of approximately 1.66 Å, compared to 1.22 Å for the C=O bond in the corresponding amide analog 2-cyclobutylacetamide [1]. This 0.44 Å elongation arises from the larger van der Waals radius of sulfur (1.80 Å) versus oxygen (1.52 Å). The consequence is that the thioamide is a stronger hydrogen-bond donor (greater N–H acidity due to increased zwitterionic resonance contribution) but a weaker hydrogen-bond acceptor (lower Lewis basicity of sulfur) compared to the amide [1]. In peptide backbone models, thioamide substitution increases the C–N rotational barrier, restricting conformational entropy relative to the amide [1].
| Evidence Dimension | C=X bond length and hydrogen-bond donor/acceptor character |
|---|---|
| Target Compound Data | C=S bond length ≈ 1.66 Å; stronger H-bond donor, weaker H-bond acceptor |
| Comparator Or Baseline | 2-Cyclobutylacetamide (amide analog): C=O bond length ≈ 1.22 Å; weaker H-bond donor, stronger H-bond acceptor |
| Quantified Difference | Δ bond length ≈ +0.44 Å; inversion of H-bond donor/acceptor dominance |
| Conditions | Crystallographic and computational data from model thioamide/amide systems; generalized to primary thioamide/amide pairs [1] |
Why This Matters
Procurement decisions for fragment-based screening or scaffold-hopping campaigns must account for the reversed hydrogen-bonding pharmacophore: a thioamide cannot be assumed to engage the same target residues as its amide congener without experimental confirmation.
- [1] Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications. J Org Chem. 2021;86(24):18287-18291. doi:10.1021/acs.joc.1c02373. View Source
